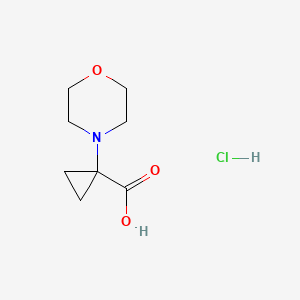

1-(morpholin-4-yl)cyclopropane-1-carboxylic acid hydrochloride

Description

1-(Morpholin-4-yl)cyclopropane-1-carboxylic acid hydrochloride (CAS: 1257236-65-9) is a cyclopropane derivative featuring a morpholine ring directly attached to the cyclopropane core and a carboxylic acid group. Its molecular formula is C₈H₁₄ClNO₃, with a molecular weight of 207.66 g/mol . The compound is a white to off-white powder, stored at room temperature, and exhibits moderate hazards (H302, H315, H319, H335), necessitating precautions such as avoiding inhalation and skin contact .

The morpholine moiety enhances solubility in polar solvents, while the cyclopropane ring introduces steric constraints and metabolic stability, making it valuable in pharmaceutical research as a building block for drug candidates .

Properties

IUPAC Name |

1-morpholin-4-ylcyclopropane-1-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO3.ClH/c10-7(11)8(1-2-8)9-3-5-12-6-4-9;/h1-6H2,(H,10,11);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEMHGYMSPZQYLC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C(=O)O)N2CCOCC2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1257236-65-9 | |

| Record name | 1-(morpholin-4-yl)cyclopropane-1-carboxylic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 1-(morpholin-4-yl)cyclopropane-1-carboxylic acid hydrochloride typically involves the reaction of morpholine with cyclopropane-1-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound .

Chemical Reactions Analysis

1-(morpholin-4-yl)cyclopropane-1-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Scientific Research Applications

Antituberculosis Activity

Research has highlighted the potential of 1-(morpholin-4-yl)cyclopropane-1-carboxylic acid hydrochloride derivatives in combating tuberculosis. In studies evaluating cyclic secondary amine substituted compounds, derivatives of this compound exhibited significant antimicrobial activity against Mycobacterium tuberculosis . The structure-activity relationship (SAR) analysis indicated that modifications to the compound could enhance its efficacy, with certain derivatives demonstrating minimal inhibitory concentrations (MIC) as low as 0.05 μg/mL .

Neuropharmacology

The compound has also been investigated for its effects on nicotinic acetylcholine receptors (nAChRs), which are implicated in various neurological conditions. A study identified cyclopropane-containing side chains, including those derived from this compound, as potent partial agonists at nAChRs . This suggests potential applications in developing antidepressants and other neuroactive drugs.

Synthesis of Bioactive Compounds

The compound serves as a critical intermediate in synthesizing various biologically active compounds, including g-secretase inhibitors and antagonists for several receptors such as adenosine A1 and dopamine D4 . Its ability to facilitate the formation of complex structures makes it valuable in drug discovery and development.

Case Study 1: Antituberculosis Derivatives

In a systematic study, researchers synthesized multiple derivatives of this compound to evaluate their antituberculosis activity. Among these, specific modifications led to enhanced bioavailability and potency against M. tuberculosis, indicating the importance of structural variations for optimizing therapeutic effects .

Case Study 2: Neuroactive Compounds

Another investigation focused on the development of novel antidepressants utilizing scaffolds based on this compound. The resulting compounds demonstrated significant binding affinity to nAChRs, suggesting their potential as effective treatments for mood disorders .

Mechanism of Action

The mechanism of action of 1-(morpholin-4-yl)cyclopropane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with 1-(morpholin-4-yl)cyclopropane-1-carboxylic acid hydrochloride, including cyclopropane rings, carboxylic acid groups, or amine/morpholine substituents. Key differences in substituents, molecular properties, and applications are highlighted.

1-Aminocyclopropane-1-carboxylic Acid (ACC)

- Molecular Formula: C₄H₇NO₂

- Molecular Weight : 117.10 g/mol

- Substituent : Primary amine (-NH₂) on cyclopropane.

- Applications : Ethylene biosynthesis precursor in plants; studied in plant physiology and stress responses .

- Key Difference : Lacks the morpholine group and hydrochloride salt, resulting in lower molecular weight and distinct biological roles compared to the main compound.

1-[(Morpholin-4-yl)methyl]cyclopropane-1-carboxylic Acid Hydrochloride

- Molecular Formula: C₉H₁₅ClNO₃ (estimated)

- Molecular Weight : ~235.26 g/mol (estimated from ).

- Substituent : Morpholine attached via a methylene (-CH₂-) bridge.

- Applications : Pharmaceutical intermediate; the methylene spacer may reduce steric hindrance compared to the main compound, altering reactivity .

- Key Difference : Structural isomerism impacts binding affinity and solubility.

1-(Morpholin-4-yl)cyclopentane-1-carboxylic Acid Hydrochloride

- Molecular Formula: C₁₀H₁₈ClNO₃ (estimated)

- Molecular Weight : ~239.70 g/mol ().

- Substituent : Cyclopentane ring instead of cyclopropane.

- Key Difference : Cyclopentane’s conformational flexibility contrasts with cyclopropane’s rigidity, affecting target interactions .

1-(2-Phenylethyl)cyclopropane-1-carboxylic Acid

- Molecular Formula : C₁₂H₁₄O₂

- Molecular Weight : 190.24 g/mol

- Substituent : Phenethyl group (-CH₂CH₂Ph).

- Applications : Lipophilic analog used in drug design for CNS targets.

- Key Difference : The hydrophobic phenethyl group reduces solubility in aqueous media compared to the morpholine-containing compound .

1-(2-Aminoethyl)cyclopropane-1-carboxylic Acid Hydrochloride

- Molecular Formula: C₆H₁₂ClNO₂

- Molecular Weight : 165.62 g/mol

- Substituent: Aminoethyl (-CH₂CH₂NH₂) group.

- Applications : Reactive intermediate for peptide coupling; primary amine enables conjugation chemistry.

- Key Difference: The absence of morpholine simplifies the structure but limits solubility in non-polar environments .

Comparative Data Table

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituent | Key Applications |

|---|---|---|---|---|

| 1-(Morpholin-4-yl)cyclopropane-1-carboxylic acid HCl | C₈H₁₄ClNO₃ | 207.66 | Morpholine | Drug intermediates |

| 1-Aminocyclopropane-1-carboxylic acid (ACC) | C₄H₇NO₂ | 117.10 | -NH₂ | Plant physiology studies |

| 1-[(Morpholin-4-yl)methyl]cyclopropane-1-carboxylic acid HCl | C₉H₁₅ClNO₃ | ~235.26 | Morpholinylmethyl | Pharmaceutical synthesis |

| 1-(Morpholin-4-yl)cyclopentane-1-carboxylic acid HCl | C₁₀H₁₈ClNO₃ | ~239.70 | Cyclopentane + morpholine | Stability-focused drug design |

| 1-(2-Phenylethyl)cyclopropane-1-carboxylic acid | C₁₂H₁₄O₂ | 190.24 | Phenethyl | Lipophilic drug candidates |

| 1-(2-Aminoethyl)cyclopropane-1-carboxylic acid HCl | C₆H₁₂ClNO₂ | 165.62 | Aminoethyl | Peptide conjugation |

Key Research Findings

- Solubility: Morpholine-containing derivatives (e.g., the main compound) exhibit superior solubility in polar solvents compared to phenethyl or aminoethyl analogs .

- Reactivity: The tertiary amine in morpholine reduces nucleophilicity compared to primary amines (e.g., ACC or aminoethyl derivatives), influencing reaction pathways in synthetic chemistry .

- Biological Activity: Cyclopropane rings enhance metabolic stability, but substituents dictate target specificity.

Biological Activity

1-(Morpholin-4-yl)cyclopropane-1-carboxylic acid hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological effects, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound is characterized by a morpholine ring and a cyclopropane carboxylic acid moiety, which contribute to its unique pharmacological properties. Its molecular formula is CHClNO.

The biological activity of this compound is primarily attributed to its ability to modulate various cellular pathways:

- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic processes, which can lead to altered cellular functions.

- Receptor Interaction : The compound may interact with various receptors, influencing signaling pathways critical for cell proliferation and survival.

Biological Activities

Research has documented several biological activities associated with this compound:

-

Antitumor Activity : Studies indicate that it exhibits cytotoxic effects against various cancer cell lines. For example, in vitro testing showed significant inhibition of cell growth in human colon adenocarcinoma (HT-29) and breast cancer (MCF-7) cells.

Cell Line IC (µM) HT-29 5.2 MCF-7 3.8 - Antimicrobial Effects : Preliminary studies suggest potential antibacterial properties, although further investigation is needed to establish the spectrum of activity.

Case Studies

Several studies have explored the pharmacological potential of this compound:

- Study on Antitumor Efficacy : In a study published in the Journal of Medicinal Chemistry, the compound was tested against a panel of tumor cell lines. Results demonstrated that it significantly reduced cell viability, particularly in ovarian cancer cells (OVCAR3), with an IC value of 2.9 µM .

- Mechanistic Insights : A study focused on the compound's mechanism revealed that it induces apoptosis in cancer cells through the activation of caspase pathways, leading to programmed cell death .

- Pharmacokinetics : Research highlighted the compound's favorable pharmacokinetic profile, including good absorption and distribution characteristics when administered in vivo .

Research Findings

Recent advancements in understanding the biological activity of this compound include:

- Structure-Activity Relationship (SAR) : Investigations into SAR have shown that modifications to the morpholine ring can enhance potency against specific targets.

- Combination Therapies : Ongoing research is exploring the potential of using this compound in combination with other therapeutic agents to enhance efficacy against resistant cancer types .

Q & A

Q. What are the key considerations for synthesizing 1-(morpholin-4-yl)cyclopropane-1-carboxylic acid hydrochloride in a laboratory setting?

Synthesis typically involves cyclopropanation reactions and subsequent functionalization. For example, cyclopropane rings can be formed via [2+1] cycloaddition using dichlorocarbene or through Hofmann-type rearrangements under acidic conditions . The morpholine moiety is introduced via nucleophilic substitution or coupling reactions. Hydrochloride salt formation is achieved by treating the free base with HCl in a polar solvent (e.g., water or ethanol). Critical parameters include pH control during salt formation and purification via recrystallization to remove unreacted intermediates .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

Use a combination of:

- NMR spectroscopy : Confirm cyclopropane ring integrity (characteristic deshielded protons at δ ~1.5–2.5 ppm) and morpholine group signals (δ ~3.5–4.0 ppm for N–CH2) .

- X-ray crystallography : Resolve strain-induced bond angles in the cyclopropane ring and verify hydrochloride salt formation via Cl⁻ counterion identification .

- HPLC-MS : Assess purity (>95%) and detect trace impurities (e.g., unreacted morpholine derivatives) .

Q. What solubility challenges are associated with this compound, and how can they be mitigated?

The compound is polar due to the carboxylic acid and morpholine groups but may exhibit limited solubility in non-polar solvents. For in vitro assays:

- Use aqueous buffers (e.g., PBS) with pH adjustment to enhance ionization.

- For hydrophobic environments, employ co-solvents like DMSO (≤10% v/v) or ethanol, ensuring solvent compatibility with downstream assays .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved for cyclopropane-containing derivatives?

Cyclopropane rings introduce magnetic anisotropy, leading to complex splitting. Strategies include:

- Variable-temperature NMR : Reduce signal broadening caused by ring strain or conformational dynamics.

- DFT calculations : Simulate expected coupling constants and compare with experimental data to validate assignments .

- Isotopic labeling : Use 13C-labeled precursors to track carbon environments in crowded spectra .

Q. What mechanistic insights guide the optimization of cyclopropanation reactions for this compound?

Cyclopropane formation often proceeds via carbene insertion or transition-metal catalysis. Key factors:

- Steric effects : Substituents on the cyclopropane ring influence reaction rates and regioselectivity.

- Electronic effects : Electron-withdrawing groups (e.g., carboxylic acid) stabilize intermediates, favoring ring closure.

- Catalyst selection : Rhodium or palladium complexes improve yield in strained systems .

Q. How can computational modeling predict the compound’s reactivity in biological systems?

- Docking studies : Map interactions between the cyclopropane-morpholine scaffold and target proteins (e.g., enzymes or receptors).

- MD simulations : Assess conformational stability of the hydrochloride salt in aqueous environments.

- QM/MM calculations : Evaluate strain energy release during ring-opening reactions, which may correlate with bioactivity .

Q. What strategies address instability of the hydrochloride salt under varying pH conditions?

- pH-rate profiling : Identify degradation pathways (e.g., hydrolysis of the morpholine ring at extreme pH).

- Lyophilization : Stabilize the compound by removing water, which accelerates decomposition.

- Additive screening : Use antioxidants (e.g., ascorbic acid) or chelating agents to inhibit metal-catalyzed degradation .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.